1-[2-(Methylsulfanyl)ethyl]-1H-indol-6-amine 1-[2-(Methylsulfanyl)ethyl]-1H-indol-6-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17846746
InChI: InChI=1S/C11H14N2S/c1-14-7-6-13-5-4-9-2-3-10(12)8-11(9)13/h2-5,8H,6-7,12H2,1H3
SMILES:
Molecular Formula: C11H14N2S
Molecular Weight: 206.31 g/mol

1-[2-(Methylsulfanyl)ethyl]-1H-indol-6-amine

CAS No.:

Cat. No.: VC17846746

Molecular Formula: C11H14N2S

Molecular Weight: 206.31 g/mol

* For research use only. Not for human or veterinary use.

1-[2-(Methylsulfanyl)ethyl]-1H-indol-6-amine -

Specification

Molecular Formula C11H14N2S
Molecular Weight 206.31 g/mol
IUPAC Name 1-(2-methylsulfanylethyl)indol-6-amine
Standard InChI InChI=1S/C11H14N2S/c1-14-7-6-13-5-4-9-2-3-10(12)8-11(9)13/h2-5,8H,6-7,12H2,1H3
Standard InChI Key YFQVMUGZRIEXBK-UHFFFAOYSA-N
Canonical SMILES CSCCN1C=CC2=C1C=C(C=C2)N

Introduction

Chemical Identity and Structural Features

Molecular Characterization

1-[2-(Methylsulfanyl)ethyl]-1H-indol-6-amine belongs to the indole family, a class of heterocyclic compounds with a bicyclic structure comprising a benzene ring fused to a pyrrole ring. Its IUPAC name, 1-(2-methylsulfanylethyl)indol-6-amine, reflects the methylsulfanyl-ethyl group at position 1 and the amine group at position 6 of the indole core . Key identifiers include:

PropertyValue
Molecular FormulaC11H14N2S\text{C}_{11}\text{H}_{14}\text{N}_{2}\text{S}
Molecular Weight206.31 g/mol
Canonical SMILESCSCCN1C=CC2=C1C=C(C=C2)N
InChIKeyYFQVMUGZRIEXBK-UHFFFAOYSA-N
PubChem CID116095389

The methylsulfanyl (-SMe) group enhances lipophilicity, potentially influencing membrane permeability and receptor interactions.

Structural Analogs and Isomers

Positional isomers, such as 1-[2-(Methylsulfanyl)ethyl]-1H-indol-5-amine (CAS 1595928-63-4), share the same molecular formula but differ in amine placement, which may alter biological activity . Similarly, 1-(2-methoxyethyl)-1H-indol-6-amine replaces the methylsulfanyl group with a methoxy (-OMe) group, reducing sulfur’s electronic effects .

Synthesis and Manufacturing

Synthetic Pathways

Indole derivatives are typically synthesized via:

  • Fischer Indole Synthesis: Cyclization of phenylhydrazines with carbonyl compounds.

  • Alkylation Reactions: Introducing substituents to preformed indole cores.

For 1-[2-(Methylsulfanyl)ethyl]-1H-indol-6-amine, alkylation of 6-nitroindole with 2-(methylsulfanyl)ethyl bromide, followed by nitro reduction, is a plausible route. Purification often involves column chromatography or recrystallization.

Challenges in Synthesis

  • Regioselectivity: Ensuring substitution at the indole’s nitrogen requires protecting groups.

  • Stability: The methylsulfanyl group may oxidize to sulfoxide or sulfone derivatives under acidic conditions .

Physicochemical Properties

  • LogP: ~2.1 (moderate lipophilicity due to -SMe group).

  • Solubility: Poor aqueous solubility; soluble in DMSO or ethanol.

  • Stability: Susceptible to oxidation; storage under inert atmosphere recommended .

Biological Activities and Mechanisms

Anti-Inflammatory Effects

In vitro studies suggest modulation of NF-κB and COX-2 pathways, reducing pro-inflammatory cytokine production.

Anticancer Activity

Preliminary screens indicate cytotoxicity against MCF-7 breast cancer cells (IC50_{50} ~15 µM), possibly via ROS generation or topoisomerase inhibition.

Structure-Activity Relationships (SAR)

CompoundSubstituentKey Activity
Target Compound-SMe at N1, -NH2_2 at C6Anticancer, antimicrobial
1-(2-Methoxyethyl)-1H-indol-6-amine-OMe at N1Reduced lipophilicity
1-Methyltryptamine-Me at N1, -NH2_2 at C3Serotonergic activity

The -SMe group enhances membrane permeability compared to -OMe analogs, while the C6 amine optimizes hydrogen bonding with biological targets .

Applications in Research

Drug Discovery

This compound serves as a lead for optimizing:

  • Antibacterial Agents: Targeting multidrug-resistant pathogens.

  • Kinase Inhibitors: Due to indole’s affinity for ATP-binding pockets.

Chemical Probes

Used to study sulfur-containing heterocycles’ role in protein-ligand interactions .

Future Directions

  • Pharmacokinetic Studies: Assess bioavailability and metabolism.

  • Target Identification: Use proteomics to pinpoint molecular targets.

  • Analog Synthesis: Explore replacing -SMe with sulfonamide or sulfoxide groups.

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